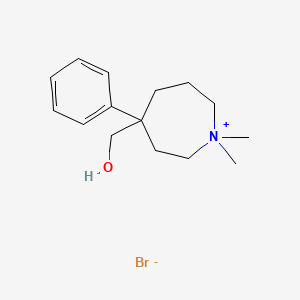
Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H10N4O5 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester typically involves the reaction of pyrazine-2-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous acid or base.
Coupling Reactions: Boronic acids, palladium catalyst, base.
Major Products Formed
Reduction: 3-[(4-Aminobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester.
Hydrolysis: 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid.
Coupling: Various substituted pyrazine derivatives.
Scientific Research Applications
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitubercular agents.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anti-inflammatory properties.
Material Science: Pyrazine derivatives are explored for their electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is not fully understood. its derivatives are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug.
N-(4-Chlorophenyl)pyrazine-2-carboxamide: A pyrazine derivative with antitubercular activity.
N-(4-Fluorobenzyl)pyrazine-2-carboxamide: Another pyrazine derivative with notable biological activity.
Uniqueness
3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a pyrazine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
92378-74-0 |
|---|---|
Molecular Formula |
C13H10N4O5 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
methyl 3-[(4-nitrobenzoyl)amino]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H10N4O5/c1-22-13(19)10-11(15-7-6-14-10)16-12(18)8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,15,16,18) |
InChI Key |
DTKBSULXVBMWGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)




![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)





![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
